molecular formula C23H26BrNO2 B063570 1-[2-[4-(2-Bromo-6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine CAS No. 180915-95-1

1-[2-[4-(2-Bromo-6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine

Cat. No.: B063570
CAS No.: 180915-95-1
M. Wt: 428.4 g/mol
InChI Key: SRSIBTJGQWSANT-UHFFFAOYSA-N
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Description

1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated naphthyl group, a methoxy group, and a pyrrolidine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine typically involves multiple steps. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the naphthyl group.

    Methoxylation: Addition of a methoxy group to the naphthyl ring.

    Phenoxyethylation: Coupling of the brominated and methoxylated naphthyl group with a phenoxyethyl group.

    Pyrrolidine Introduction: Finally, the phenoxyethylated compound is reacted with pyrrolidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the bromine atom can produce a hydrogenated naphthyl derivative.

Scientific Research Applications

1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The brominated naphthyl group may interact with cellular receptors or enzymes, leading to changes in cellular function. The methoxy group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[4-(2-Chloro-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    1-{2-[4-(2-Fluoro-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine makes it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct chemical reactivity and biological activity.

Properties

CAS No.

180915-95-1

Molecular Formula

C23H26BrNO2

Molecular Weight

428.4 g/mol

IUPAC Name

1-[2-[4-(2-bromo-6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C23H26BrNO2/c1-26-20-9-10-21-18(16-20)6-11-22(24)23(21)17-4-7-19(8-5-17)27-15-14-25-12-2-3-13-25/h4-5,7-10,16H,2-3,6,11-15H2,1H3

InChI Key

SRSIBTJGQWSANT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCCN4CCCC4

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCCN4CCCC4

Synonyms

1-{2-[4-(2-BROMO-6-METHOXY-3,4-DIHYDRO-1-NAPHTHYL)PHENOXY]ETHYL}PYRROLIDINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridinium bromide perbromide (21.22 g, 60.55 mmol) was added portionwise to a solution of 1-{2-[4-(6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine (23 g, 72 mmol) in THF (700 mL). The reaction was stirred for 60 h. The precipitate was filtered through a Celite pad with the aid of THF. The off-white solid was dissolved in CH2Cl2 and MeOH and was filtered away from the Celite. The organic solution was washed with 0.5 N aq HCl followed by satd NaHCO3 (aq). The organic solution was dried (MgSO4), filtered, and concentrated to provide a brown solid (21.5 g, 83%). 1H NMR (250 MHz, CDCl3): d 7.14 (d, J=8.7 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H), 6.71 (d, J=2.2 Hz, 1H), 6.55 (m, 2H), 4.17 (t, J=6.0 Hz, 2H), 3.77 (s, 3H), 2.96 (m, 4H), 2.66 (m, 4H), 1.85 (m, 4H).
[Compound]
Name
Pyridinium bromide perbromide
Quantity
21.22 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Yield
83%

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